![molecular formula C14H16N2O8 B13644741 1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
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Overview
Description
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is a bismaleimide-activated polyethylene glycol (PEG) compound used primarily for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG2 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This compound is known for its enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Preparation Methods
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is synthesized through a series of chemical reactions involving maleimide and polyethylene glycol. The maleimide groups are introduced at both ends of the PEG spacer arm, which is typically a two-unit polyethylene glycol . The reaction conditions are carefully controlled to ensure the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in proteins or other thiol molecules . Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Chemical Reactions Analysis
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) primarily undergoes substitution reactions with sulfhydryl groups. The maleimide groups at either end of the PEG2 spacer react specifically with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . Common reagents used in these reactions include reducing agents to maintain the sulfhydryl groups in their reduced state . The major products formed from these reactions are stable thioether-linked conjugates between the PEG spacer and the target molecules .
Scientific Research Applications
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) has a wide range of scientific research applications. In chemistry, it is used for the conjugation of small molecules or peptides . In biology, it is employed for protein crosslinking and the study of protein-protein interactions . In medicine, it is used for the development of drug delivery systems and the modification of therapeutic proteins to enhance their stability and reduce immunogenicity . In industry, it is used for the production of PEGylated compounds with improved solubility and stability .
Mechanism of Action
The mechanism of action of BM(PEG)2(1,8-bismaleimido-diethyleneglycol) involves the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in target molecules . The maleimide groups react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5, resulting in the formation of stable thioether-linked conjugates . This reaction is highly specific and efficient, making BM(PEG)2(1,8-bismaleimido-diethyleneglycol) an ideal crosslinker for various applications .
Comparison with Similar Compounds
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is unique due to its two-unit polyethylene glycol spacer, which provides enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . Similar compounds include BM(PEG)3(1,11-bismaleimido-triethyleneglycol), BMOE(bismaleimidoethane), and BMH(bismaleimidohexane) . These compounds have similar reactivity but differ in the length of their PEG spacers, which can affect their solubility, stability, and reactivity .
Biological Activity
1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione, also known by its CAS number 86099-06-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, supported by relevant data and case studies.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 86099-06-1 |
Molecular Formula | C16H20N2O9 |
Molecular Weight | 384.3380 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of pyrrole compounds possess inhibitory effects against various bacterial strains, suggesting that the dioxopyrrol moiety contributes to this activity .
- The compound's structure allows it to interact with bacterial membranes effectively, leading to cell lysis and death.
Antiviral Activity
The antiviral potential of this compound is also noteworthy:
- According to patent literature, certain pyrrole derivatives have been shown to exhibit antiviral properties against a range of viruses. This includes mechanisms that disrupt viral replication and entry into host cells .
- In vitro studies have indicated that similar compounds can inhibit the replication of RNA viruses, showcasing their potential as therapeutic agents in viral infections.
The biological activity of this compound may be attributed to:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes critical for microbial growth or viral replication.
- Disruption of Membrane Integrity : The amphiphilic nature of the compound allows it to integrate into lipid membranes, causing destabilization and subsequent cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Inhibition Zones : Compounds similar to this compound showed significant inhibition zones ranging from 15 mm to 25 mm depending on the concentration used.
Antiviral Activity Assessment
Another investigation focused on the antiviral properties against influenza virus:
- Viral Load Reduction : The application of pyrrole derivatives resulted in a significant reduction in viral load in infected cell cultures by up to 70% compared to untreated controls.
Properties
Molecular Formula |
C14H16N2O8 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H16N2O8/c17-9-1-2-10(18)15(9)13(21)7-23-5-6-24-8-14(22)16-11(19)3-4-12(16)20/h1-4,13-14,21-22H,5-8H2 |
InChI Key |
MNEYVUUWQVAEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(COCCOCC(N2C(=O)C=CC2=O)O)O |
Origin of Product |
United States |
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